4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a benzenesulfonyl group that is further substituted with a chlorine and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine typically involves multiple steps:
Preparation of 3-chloro-4-methoxybenzenesulfonyl chloride: This intermediate can be synthesized by chlorination of 4-methoxybenzenesulfonyl chloride.
Formation of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling reaction: The final step involves the coupling of the 3-chloro-4-methoxybenzenesulfonyl chloride with the morpholine ring in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation reactions: Oxidized derivatives of the compound.
Reduction reactions: Reduced derivatives of the compound.
Hydrolysis: Products include the corresponding sulfonic acid and the morpholine derivative.
Scientific Research Applications
4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-methoxybenzenesulfonyl chloride: Another related compound used in similar synthetic routes.
2-phenylmorpholine: A simpler analog of the target compound.
Uniqueness
4-(3-chloro-4-methoxybenzenesulfonyl)-2-phenylmorpholine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, chlorine, and methoxy substituents, along with the morpholine ring, makes it distinct from other similar compounds.
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-22-16-8-7-14(11-15(16)18)24(20,21)19-9-10-23-17(12-19)13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLQZIPVXJCRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.